molecular formula C13H11Cl2N3O3S B2413288 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide CAS No. 941990-48-3

2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide

Cat. No.: B2413288
CAS No.: 941990-48-3
M. Wt: 360.21
InChI Key: OQGPNFSVQKKXGD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound, also known as 2-[2-(2,4-dichlorophenoxy)acetamido]-N-methyl-1,3-thiazole-4-carboxamide, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin . Auxins are plant hormones that regulate various aspects of plant growth and development . The primary targets of this compound are likely to be similar to those of 2,4-D, which include proteins involved in cell wall plasticity, protein production, and ethylene production .

Mode of Action

The compound’s mode of action is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, 2,4-D, the parent compound, is known to cause uncontrolled growth in most broadleaf weeds by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . It’s plausible that 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide may have a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in cell growth and development, given its similarity to 2,4-D. This could include pathways related to cell wall synthesis, protein production, and ethylene biosynthesis . The downstream effects of these changes could include uncontrolled cell growth and potentially cell death, particularly in susceptible organisms.

Result of Action

The molecular and cellular effects of the compound’s action are likely to include changes in cell wall plasticity, alterations in protein production, and increased ethylene production . These changes can lead to uncontrolled cell growth and potentially cell death in susceptible organisms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the use of 2,4-D has been associated with severe water contamination . Moreover, the degradation of 2,4-D is highly efficient in certain environmental conditions, such as ozonation . Therefore, the action of this compound might also be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide is unique due to its combined structural features, which confer specific biological activities not observed in its individual components. Its ability to selectively inhibit COX-2 makes it a promising candidate for further research and development in the field of anti-inflammatory agents .

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-methyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c1-16-12(20)9-6-22-13(17-9)18-11(19)5-21-10-3-2-7(14)4-8(10)15/h2-4,6H,5H2,1H3,(H,16,20)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGPNFSVQKKXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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